N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)stearamide monoacetate

Catalog No.
S13161724
CAS No.
93942-08-6
M.F
C24H52N4O.C2H4O2
C26H56N4O3
M. Wt
472.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)st...

CAS Number

93942-08-6

Product Name

N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)stearamide monoacetate

IUPAC Name

acetic acid;N-[2-[2-(2-aminoethylamino)ethylamino]ethyl]octadecanamide

Molecular Formula

C24H52N4O.C2H4O2
C26H56N4O3

Molecular Weight

472.7 g/mol

InChI

InChI=1S/C24H52N4O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24(29)28-23-22-27-21-20-26-19-18-25;1-2(3)4/h26-27H,2-23,25H2,1H3,(H,28,29);1H3,(H,3,4)

InChI Key

ZPHYJDBFRAZJAL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NCCNCCNCCN.CC(=O)O

N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)stearamide monoacetate is a complex organic compound with the molecular formula C26H56N4O3 and a molecular weight of approximately 472.759 g/mol. This compound features a stearamide backbone, which is an amide derived from stearic acid, and incorporates multiple aminoethyl groups, contributing to its amphiphilic properties. The presence of the monoacetate group indicates that one of the amine functionalities has been acetylated, which may influence its solubility and reactivity in various environments .

The chemical behavior of N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)stearamide monoacetate can be characterized by several types of reactions:

  • Acid-Base Reactions: The amino groups can act as bases, allowing the compound to interact with acids to form salts.
  • Esterification: The hydroxyl group from the acetic acid moiety can react with alcohols to form esters.
  • Hydrolysis: In aqueous conditions, the amide bonds may undergo hydrolysis, leading to the release of stearic acid and the corresponding amines.

These reactions are significant for understanding the compound's stability and potential applications in various chemical processes.

Synthesis of N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)stearamide monoacetate generally involves:

  • Formation of Stearamide: Stearic acid is reacted with an amine (e.g., 2-aminoethylamine) to form stearamide.
  • Sequential Amination: Additional aminoethyl groups are introduced through a series of amination reactions.
  • Acetylation: The final product is obtained by acetylating one of the amino groups using acetic anhydride or acetyl chloride.

This multi-step synthesis allows for precise control over the functionalization of the compound .

N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)stearamide monoacetate finds potential applications in various fields:

  • Cosmetics and Personal Care Products: Due to its emulsifying properties, it can be used in creams and lotions.
  • Pharmaceuticals: Its ability to enhance drug solubility makes it a candidate for drug formulation.
  • Surfactants: It can be utilized as a surfactant in industrial applications due to its amphiphilic nature.

Interaction studies involving N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)stearamide monoacetate focus on its behavior in biological systems and its interactions with other molecules:

  • Membrane Studies: Investigations into how this compound interacts with lipid bilayers can provide insights into its potential as a drug delivery system.
  • Protein Binding Studies: Understanding how this compound binds to proteins can elucidate its pharmacokinetic properties.

These studies are crucial for determining the efficacy and safety profile of the compound in various applications.

Several compounds share structural similarities with N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)stearamide monoacetate. These include:

Compound NameMolecular FormulaKey Features
OctadecanamideC18H37NOSimpler structure; lacks multiple amino groups
N-(2-aminoethyl)-N,N-diethylethanamineC8H20N2Contains fewer carbon atoms; different functional groups
N,N-Bis(2-aminoethyl)-1-octadecanamineC26H56N4Similar backbone but lacks acetate group

The uniqueness of N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)stearamide monoacetate lies in its complex structure that combines multiple amino functionalities with a fatty acid chain, enhancing its potential for diverse applications in pharmaceuticals and materials science .

N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)stearamide monoacetate represents a complex lipophilic polyamine derivative that combines a fatty acid component (stearic acid) with a polyamine backbone (derived from tetraethylenepentamine) and an acetate counterion [3] [7]. The synthesis of this compound follows several established pathways, each with distinct advantages and limitations depending on the desired purity, yield, and scale of production [1] [2].

The primary synthetic routes for stearylamidoethyltriethylenetetramine acetate can be categorized into direct amidation, acid chloride method, coupling agent method, ester exchange, and enzymatic catalysis approaches [7] [9]. Each pathway offers unique reaction conditions and outcomes that influence the final product quality and yield [3].

Direct amidation represents one of the most straightforward approaches, involving the thermal reaction between stearic acid and tetraethylenepentamine under neat conditions or in appropriate solvents [7] [17]. This method follows a sequential pattern of salt formation, acylation of the amine, and potential cyclization of the amide, with each step occurring at progressively higher temperatures [17]. The reaction typically requires temperatures between 150-180°C and proceeds through the following general reaction:

RCOOH + NH2CH2CH2NHCH2CH2NHCH2CH2NHCH2CH2NH2 → RCONHCH2CH2NHCH2CH2NHCH2CH2NHCH2CH2NH2 + H2O

Where R represents the stearic acid alkyl chain (C17H35) [7] [3].

Mechanism TypeReagentsConditionsAdvantagesDisadvantages
Direct AmidationStearic acid + TEPAHeat (150-180°C), neat or solventSimple, economicalHigh temperature, side reactions
Acid Chloride MethodStearoyl chloride + TEPARoom temp., base (TEA/pyridine)Fast, high yieldMoisture sensitive, HCl formation
Coupling Agent MethodStearic acid + TEPA + DCC/EDCRoom temp., DMF/DCMMild conditions, high selectivityExpensive reagents, purification issues
Ester ExchangeMethyl stearate + TEPAReflux in methanol/tolueneMild conditions, no acid activationSlow reaction, lower yields
Enzymatic CatalysisStearic acid + TEPA + Lipase30-40°C, buffer pH 7-8Regioselective, environmentally friendlyLimited substrate scope, slow

The acid chloride method offers higher yields and milder reaction conditions compared to direct amidation [1] [3]. In this approach, stearic acid is first converted to stearoyl chloride using reagents such as thionyl chloride or phosphorus pentachloride, followed by reaction with tetraethylenepentamine in the presence of a base like triethylamine or pyridine [9]. This method proceeds rapidly at room temperature but requires careful handling due to the moisture sensitivity of the acid chloride intermediate [3].

Role of Tetraethylenepentamine (TEPA) in Polyamine Backbone Construction

Tetraethylenepentamine (TEPA) serves as the fundamental building block for the polyamine backbone in N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)stearamide monoacetate [6] [12]. This versatile compound exists as a yellowish liquid containing linear, branched, and cyclic molecules with the chemical formula C8H23N5 [6] [27]. The linear form of TEPA follows the structure NH2CH2CH2NHCH2CH2NHCH2CH2NHCH2CH2NH2, providing multiple reactive amino groups for functionalization [12] [27].

The physical and chemical properties of TEPA significantly influence its role in polyamine backbone construction [6] [16]. These properties include:

PropertyValue
Chemical FormulaC₈H₂₃N₅
Molecular Weight (g/mol)189.30
Melting Point (°C)-30 to -46
Boiling Point (°C)320-375
Density (g/cm³)0.993
Vapor Pressure (hPa at 20°C)1.07 × 10⁻⁶
Water SolubilityCompletely soluble
pH (2% solution)11.8
Flash Point (°C)150-175
Viscosity (mPa·s at 20°C)80

TEPA's structure contains both primary and secondary amino groups, with the primary amines located at the terminal positions and the secondary amines forming the internal linkages [6] [12]. This arrangement provides multiple nucleophilic sites for selective functionalization, allowing for controlled acylation reactions with stearic acid [11] [16]. The presence of multiple amino groups with different reactivities enables regioselective synthesis strategies [14] [15].

The polyamine backbone derived from TEPA contributes several important structural features to the final compound [6] [24]:

  • Multiple nitrogen atoms that can participate in hydrogen bonding and acid-base interactions [24] [27]
  • Flexible ethylene linkages that allow conformational adaptability [12] [16]
  • Strong metal ion chelation capabilities due to the arrangement of nitrogen atoms [6] [16]
  • pKa values ranging from 8.5 to 10.5, influencing protonation states under different pH conditions [12] [27]

The synthesis of linear polyamine structures from TEPA typically involves protection-deprotection strategies to control the regioselectivity of reactions [3] [11]. Common protecting groups include tert-butoxycarbonyl (Boc), trifluoroacetyl, and tosyl groups, which can be selectively introduced and removed to direct the acylation to specific amino positions [3] [4].

Acylation Reaction Mechanisms for Stearic Acid Incorporation

The incorporation of stearic acid into the polyamine backbone to form N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)stearamide involves nucleophilic acyl substitution reactions between the carboxylic acid functionality of stearic acid and the amino groups of tetraethylenepentamine [3] [20]. This acylation process follows well-established reaction mechanisms that depend on the specific synthetic approach employed [7] [20].

In the direct amidation pathway, the reaction proceeds through several key mechanistic steps [20] [28]:

  • Nucleophilic attack by the amino group (typically a terminal primary amine) on the carbonyl carbon of stearic acid [20] [28]
  • Formation of a tetrahedral intermediate [20] [21]
  • Proton transfer and elimination of water to form the amide bond [20] [28]
  • Stabilization of the resulting amide through resonance [21] [28]

The rate-determining step in this mechanism is typically the formation of the tetrahedral intermediate, which is influenced by the nucleophilicity of the attacking amino group and the electrophilicity of the carbonyl carbon [14] [20]. Primary amines generally show higher reactivity compared to secondary amines due to reduced steric hindrance, leading to preferential acylation at terminal positions of the polyamine backbone [14] [3].

When using activated forms of stearic acid, such as acid chlorides or anhydrides, the mechanism follows a similar pathway but with enhanced reactivity of the carbonyl group [3] [20]. The presence of an electronegative leaving group (chloride in acid chlorides) increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by the amino group [20] [22]. This activation significantly increases reaction rates and allows for milder reaction conditions [3] [22].

The site selectivity of acylation in polyamines is primarily determined by steric factors and electronic effects [14] [3]. In tetraethylenepentamine, the terminal primary amines typically show higher reactivity toward acylation compared to the internal secondary amines [3] [14]. This selectivity can be further enhanced through strategic protection of specific amino groups or through careful control of reaction conditions [3] [11].

Computational studies using density functional theory have provided insights into the energetics and selectivity of acylation reactions in polyamines [14]. These studies suggest that the reaction process involves two main steps: an acylation step and a proton-transfer step, with the former being the rate-limiting step [14]. Additionally, intramolecular hydrogen bonding interactions within polyamines can facilitate the acylation process by stabilizing reaction intermediates [14] [3].

Purification Techniques for Lipophilic Polyamine Derivatives

The purification of N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)stearamide monoacetate and related lipophilic polyamine derivatives presents significant challenges due to their amphiphilic nature, containing both hydrophilic polyamine segments and hydrophobic fatty acid components [8] [13]. Several complementary purification techniques have been developed to address these challenges, each with specific advantages for different scales and applications [8] [26].

Chromatographic methods represent the most widely used approaches for purifying lipophilic polyamine derivatives [8] [13]. The following table summarizes the key chromatographic techniques and their applications:

TechniqueConditionsSeparation PrincipleEfficiencyScale Applicability
Silica Gel ChromatographyCHCl₃/MeOH/NH₄OH (80:18:2)Polarity differencesModerate to highLaboratory to pilot
Reverse-Phase HPLCC18 column, ACN/H₂O gradient with 0.1% TFAHydrophobicity differencesVery highAnalytical to small preparative
Ion-Exchange ChromatographyStrong cation exchanger, pH gradient elutionCharge interactionsHighLaboratory to industrial
RecrystallizationAcetone/methanol or ethanol/water systemsSolubility differencesVariableLaboratory to industrial
Extraction MethodsLiquid-liquid extraction with pH adjustmentDistribution coefficientModerateLaboratory to industrial

Silica gel column chromatography using solvent systems such as chloroform/methanol/ammonium hydroxide provides effective separation based on the polarity differences between the target compound and impurities [8] [13]. The basic nature of the polyamine portion necessitates the inclusion of a basic modifier (such as ammonium hydroxide) in the mobile phase to prevent strong adsorption and tailing on the silica surface [8] [26].

Reverse-phase high-performance liquid chromatography (HPLC) using C18 or C8 stationary phases offers excellent resolution for lipophilic polyamine derivatives [8] [13]. The separation is primarily based on hydrophobic interactions between the fatty acid portion of the molecule and the stationary phase [8]. Typical mobile phases include acetonitrile/water gradients with trifluoroacetic acid as an ion-pairing agent to improve peak shape and resolution [8] [13].

Ion-exchange chromatography exploits the cationic nature of the polyamine portion at appropriate pH values [13] [26]. Strong cation exchange resins can effectively separate polyamine derivatives based on their charge characteristics, with elution typically performed using pH gradients or increasing salt concentrations [13]. This technique is particularly useful for separating compounds with different numbers of amino groups or different degrees of protonation [13] [26].

For larger-scale purification, recrystallization methods can be employed using solvent systems such as acetone/methanol or ethanol/water mixtures [13]. The success of recrystallization depends on finding appropriate solvent combinations that exploit the solubility differences between the target compound and impurities [13].

A simple yet effective purification approach for polyethyleneamines involves the formation of tosylate salts, which separate as crystalline solids from aqueous solutions [13]. The free bases can then be regenerated from the tosylate salts using anion-exchange resins [13]. This method is particularly suitable for large-scale purification of polyamine intermediates before acylation [13].

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

5

Exact Mass

472.43524166 g/mol

Monoisotopic Mass

472.43524166 g/mol

Heavy Atom Count

33

Dates

Last modified: 08-10-2024

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